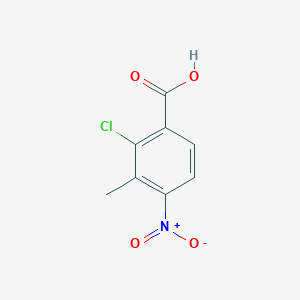
2-Chloro-3-methyl-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methyl-4-nitrobenzoic acid is an aromatic compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzoic acid core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-3-methyl-4-nitrobenzoic acid can be synthesized through various methods. One common approach involves the nitration of 2-chloro-3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Another method involves the chlorination of 3-methyl-4-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. This reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration or chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Aminobenzoic Acid Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the methyl group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methyl-4-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-chloro-3-methyl-4-nitrobenzoic acid depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-nitrobenzoic acid
- 3-Methyl-4-nitrobenzoic acid
- 2-Chloro-3-nitrobenzoic acid
Uniqueness
2-Chloro-3-methyl-4-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both a chlorine atom and a nitro group enhances its reactivity in substitution and reduction reactions, while the methyl group provides additional sites for functionalization.
This compound’s versatility makes it a valuable tool in various fields of research and industry, distinguishing it from other nitrobenzoic acid derivatives.
Eigenschaften
Molekularformel |
C8H6ClNO4 |
|---|---|
Molekulargewicht |
215.59 g/mol |
IUPAC-Name |
2-chloro-3-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-4-6(10(13)14)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
KQFLDEBMXVVANM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
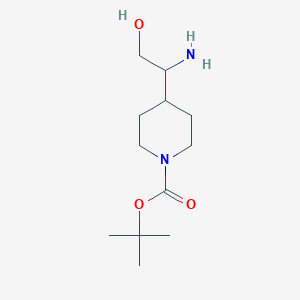
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)
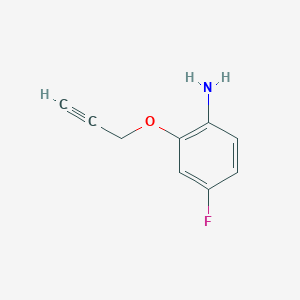
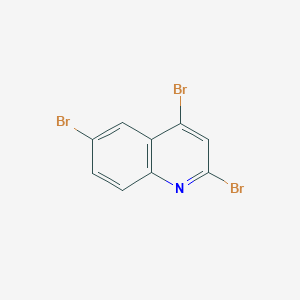
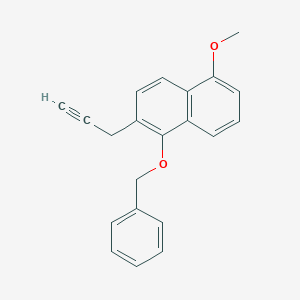
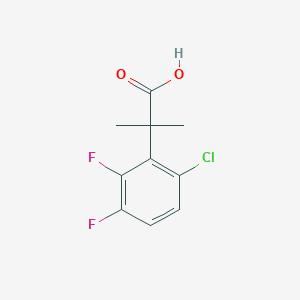
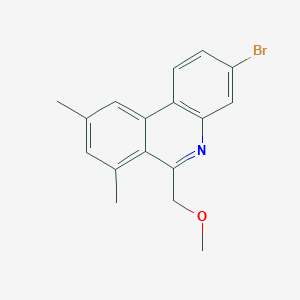
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
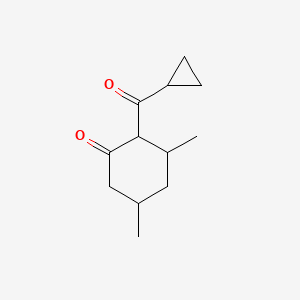
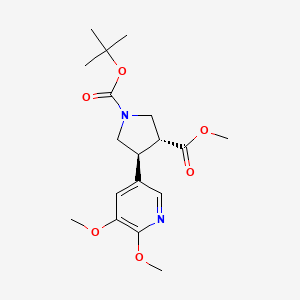
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
